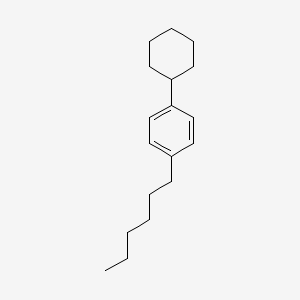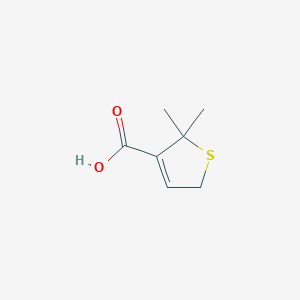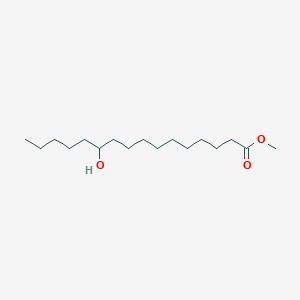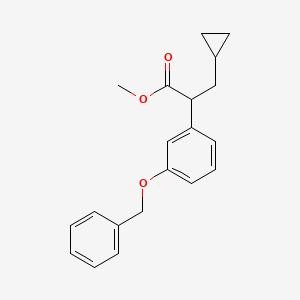
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate is an organic compound with a complex structure that includes a benzyloxy group, a phenyl ring, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable phenyl derivative under acidic conditions.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Ester reduction results in the formation of the corresponding alcohol.
Substitution: Substitution reactions yield various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-(benzyloxy)phenyl)acetate: Similar structure but lacks the cyclopropyl group.
Methyl 2-(3-(benzyloxy)phenyl)propanoate: Similar structure but with different substituents on the propanoate group.
Uniqueness
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H22O3 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
methyl 3-cyclopropyl-2-(3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C20H22O3/c1-22-20(21)19(12-15-10-11-15)17-8-5-9-18(13-17)23-14-16-6-3-2-4-7-16/h2-9,13,15,19H,10-12,14H2,1H3 |
InChI-Schlüssel |
JJOJKPVGRBXFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1CC1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



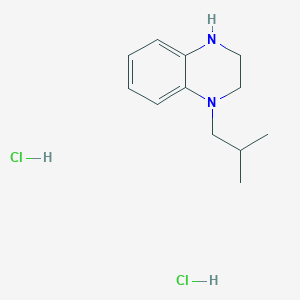
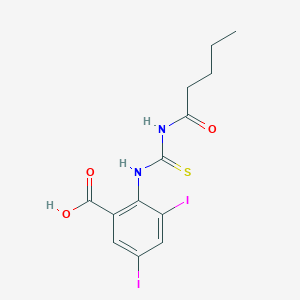
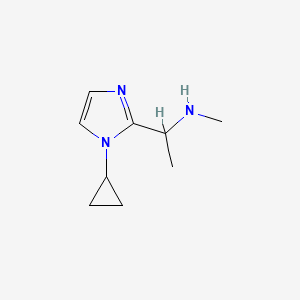
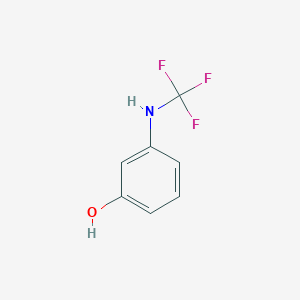
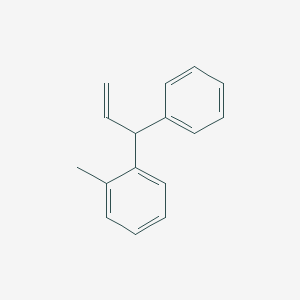
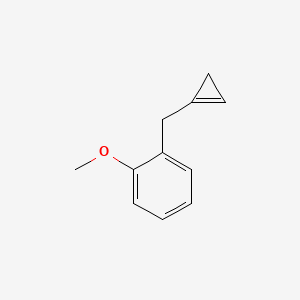
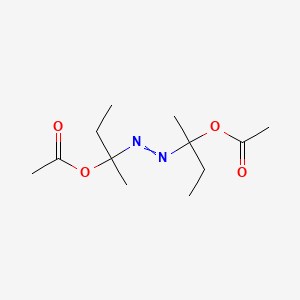
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

